molecular formula C34H46N4O5Si B13973258 (S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate

(S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B13973258
M. Wt: 618.8 g/mol
InChI Key: GGQSSXUVEDANNG-NDEPHWFRSA-N
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Description

(S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a carbamate, oxadiazole, and cyano group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate involves several steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, introduction of the cyano group, and protection of the hydroxyl group with tert-butyldimethylsilyl (TBDMS) group. The final step involves the coupling of the protected intermediate with the carbamate moiety under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate
  • tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(5-(3-cyano-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate

Uniqueness

(S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C34H46N4O5Si

Molecular Weight

618.8 g/mol

IUPAC Name

tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]carbamate

InChI

InChI=1S/C34H46N4O5Si/c1-22(2)41-29-17-14-23(20-24(29)21-35)31-36-30(37-43-31)27-13-11-12-26-25(27)15-16-28(26)38(32(39)42-33(3,4)5)18-19-40-44(9,10)34(6,7)8/h11-14,17,20,22,28H,15-16,18-19H2,1-10H3/t28-/m0/s1

InChI Key

GGQSSXUVEDANNG-NDEPHWFRSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)N(CCO[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C)C#N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)N(CCO[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

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